molecular formula C13H7Cl3O2 B6407387 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, 95% CAS No. 1262002-49-2

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407387
CAS RN: 1262002-49-2
M. Wt: 301.5 g/mol
InChI Key: VARUVAGQEJRLRT-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid, also known as CDCB, is a chemical compound with the molecular formula C13H7Cl3O2 and a molecular weight of 301.5 g/mol . It is also known by other names such as 2-CHLORO-4-(3,4-DICHLOROPHENYL)BENZOIC ACID .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid consists of a benzoic acid core with three chlorine atoms attached to the phenyl rings . The IUPAC name for this compound is 2-chloro-4-(3,4-dichlorophenyl)benzoic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.5 g/mol . It has a computed XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 299.951163 g/mol . The topological polar surface area is 37.3 Ų .

properties

IUPAC Name

4-chloro-3-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARUVAGQEJRLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691220
Record name 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-49-2
Record name 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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